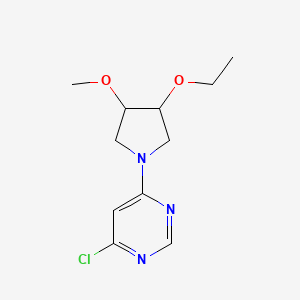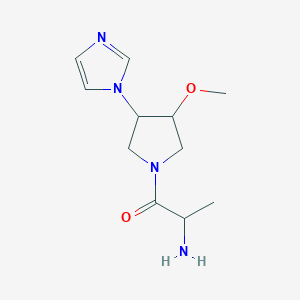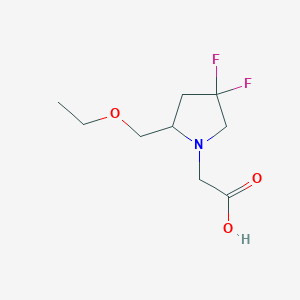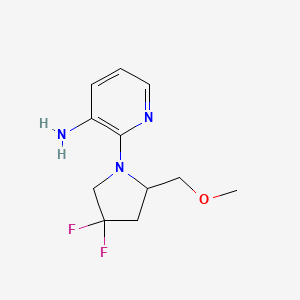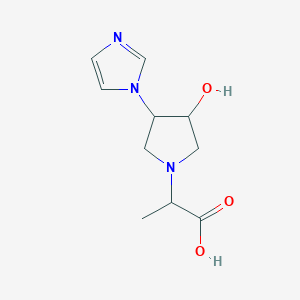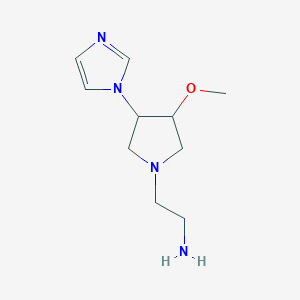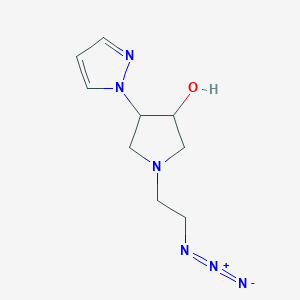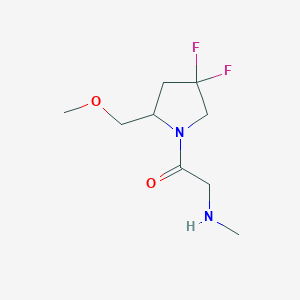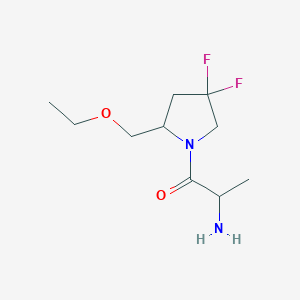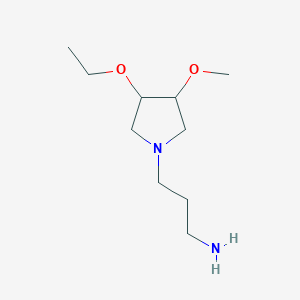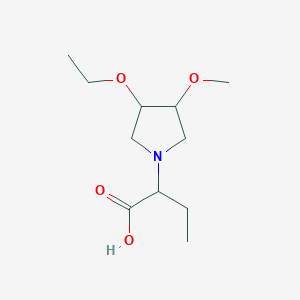![molecular formula C17H21NO6 B1478229 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1366935-28-5](/img/structure/B1478229.png)
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
説明
Synthesis Analysis
Tertiary butyl esters, which include compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis
The synthesis of compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .科学的研究の応用
Novel Synthetic Routes and Mechanistic Insights
Researchers have explored diverse synthetic routes and mechanisms involving similar compounds, providing insights into novel synthetic methodologies. For instance, Rossi et al. (2007) detailed divergent and solvent-dependent reactions, offering a pathway to synthesize various organic structures including pyrrolidines, illustrating the compound's utility in facilitating complex synthetic processes E. Rossi, G. Abbiati, O. Attanasi, S. Rizzato, S. Santeusanio, 2007. Similarly, studies on polycyclic systems containing 1,2,4-oxadiazole ring derivatives shed light on the synthesis and biological activity prediction of related compounds, emphasizing the compound's role in creating biologically active structures Y. Kharchenko, O. S. Detistov, V. Orlov, 2008.
Structural Analysis and Characterization
The structural characterization of related pyrrolidine compounds has been a key area of study, offering insights into their conformational dynamics and potential applications. For example, Jing Yuan et al. (2010) analyzed the crystal structure of a pyrrolidine derivative, contributing to the understanding of its molecular configuration and interaction potentials Jing Yuan, Zhi-qiang Cai, Changjiang Huang, Wei-Ren Xu, 2010. Such structural analyses are fundamental for designing compounds with desired physical and chemical properties.
Advancements in Organic Syntheses and Catalysis
The compound and its derivatives serve as key intermediates in the development of organic syntheses and catalytic processes. Research by Terakado et al. (2006) highlighted the catalytic asymmetric acylation of alcohols using chiral diamines derived from proline, demonstrating the compound's utility in enhancing stereoselectivity and efficiency in synthetic chemistry Dai Terakado, T. Oriyama, 2006.
Contribution to Material Science and Photophysical Properties
In the field of material science, the synthesis and study of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, including those related to the compound of interest, have been explored. These studies investigate the photophysical properties of lanthanide complexes, contributing to the development of materials with specific optical properties S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011.
作用機序
A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle . This mechanism of action of a nucleophilic substitution reaction through intramolecular hydrogen bonding could be widely applied in the organic syntheses of particular enantiomers .
将来の方向性
Based on the available information, the use of flow microreactor systems for the synthesis of compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a promising direction for future research . This method is more efficient, versatile, and sustainable compared to the batch, which could make it a valuable tool in synthetic organic chemistry .
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-7-11(12(8-18)15(19)20)10-4-5-13-14(6-10)23-9-22-13/h4-6,11-12H,7-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGWXLKVNSYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



